molecular formula C26H34Br2N4O4 B10763435 (2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine;(E)-but-2-enedioic acid CAS No. 1197333-70-2

(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine;(E)-but-2-enedioic acid

Cat. No.: B10763435
CAS No.: 1197333-70-2
M. Wt: 626.4 g/mol
InChI Key: OVMCXOXPVJBUSU-SQWFREPVSA-N
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Preparation Methods

The synthesis of VER-3323 hemifumarate salt involves several steps, starting with the preparation of the core structure, (S)-1-(6-Bromo-2,3-dihydroindol-1-yl)-2-propylamine. This compound is then reacted with fumaric acid to form the hemifumarate salt. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for VER-3323 hemifumarate salt are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods would involve large-scale reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

VER-3323 hemifumarate salt can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

VER-3323 hemifumarate salt has several scientific research applications, including:

    Chemistry: It is used as a reference compound in studies involving serotonin receptor agonists.

    Biology: The compound is used to study the role of serotonin receptors in various biological processes.

    Medicine: Research involving VER-3323 hemifumarate salt helps in understanding the pharmacological effects of serotonin receptor agonists, which can lead to the development of new therapeutic agents.

    Industry: The compound may be used in the development of new drugs targeting serotonin receptors .

Mechanism of Action

VER-3323 hemifumarate salt exerts its effects by acting as an agonist at the 5-HT2C and 5-HT2B serotonin receptors. These receptors are involved in various physiological processes, including mood regulation, appetite control, and cardiovascular function. By binding to these receptors, VER-3323 hemifumarate salt can modulate their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

VER-3323 hemifumarate salt is unique in its specific targeting of the 5-HT2C and 5-HT2B receptors. Similar compounds include other serotonin receptor agonists such as:

These compounds share some pharmacological properties with VER-3323 hemifumarate salt but differ in their receptor selectivity and therapeutic applications.

Properties

CAS No.

1197333-70-2

Molecular Formula

C26H34Br2N4O4

Molecular Weight

626.4 g/mol

IUPAC Name

(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine;(E)-but-2-enedioic acid

InChI

InChI=1S/2C11H15BrN2.C4H4O4/c2*1-8(13)7-14-5-4-9-2-3-10(12)6-11(9)14;5-3(6)1-2-4(7)8/h2*2-3,6,8H,4-5,7,13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*8-;/m00./s1

InChI Key

OVMCXOXPVJBUSU-SQWFREPVSA-N

Isomeric SMILES

C[C@@H](CN1CCC2=C1C=C(C=C2)Br)N.C[C@@H](CN1CCC2=C1C=C(C=C2)Br)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CN1CCC2=C1C=C(C=C2)Br)N.CC(CN1CCC2=C1C=C(C=C2)Br)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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